Wushanicaritin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .

Synthesis Analysis

Wushanicaritin is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .Molecular Structure Analysis

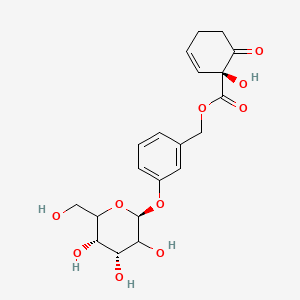

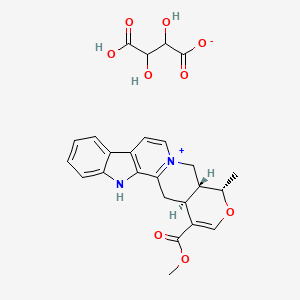

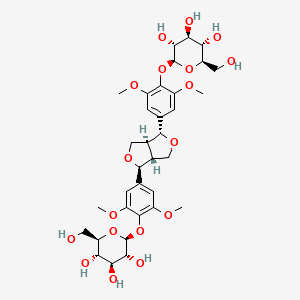

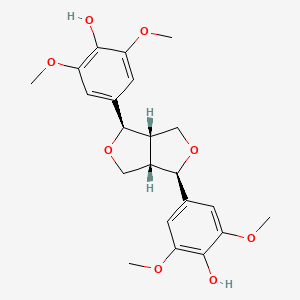

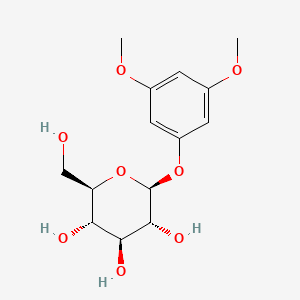

The molecular formula of Wushanicaritin is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .Chemical Reactions Analysis

Wushanicaritin undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for Wushanicaritin glucuronidation .Physical And Chemical Properties Analysis

Wushanicaritin has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .科学的研究の応用

Summary of the Application

Wushanicaritin has been studied for its neuroprotective effects. It’s been found to have superior intercellular antioxidant activity compared to icaritin, another compound found in Epimedium .

Methods of Application or Experimental Procedures

The neuroprotective effect of Wushanicaritin was assessed by inducing damage in PC-12 cells through glutamate exposure . The activities of intercellular antioxidant enzymes, including SOD, CAT, and GSH-Px, were investigated .

Results or Outcomes

Wushanicaritin showed a better neuroprotective effect than quercetin, a promising neuroprotection agent, with an EC50 value of 3.87 μM . It significantly reversed lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells .

2. Glucuronidation

Summary of the Application

Wushanicaritin has been characterized for its glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzyme .

Methods of Application or Experimental Procedures

Glucuronidation rates were determined by incubating Wushanicaritin with uridine diphosphoglucuronic acid-supplemented microsomes . Reaction phenotyping, the relative activity factor (RAF), and activity correlation analysis were performed to identify the main UGT isoforms .

Results or Outcomes

Wushanicaritin glucuronidation in HLM was efficient with a high intrinsic clearance (CLint) value of 1.25 and 0.69 mL/min/mg for G1 and G2, respectively . UGT1A1 and 1A7 showed the highest activities with the intrinsic clearance (CLint) values of 1.16 and 0.38 mL/min/mg for G1 and G2, respectively .

Safety And Hazards

特性

CAS番号 |

521-45-9 |

|---|---|

製品名 |

Wushanicaritin |

分子式 |

C21H22O7 |

分子量 |

386.40 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。